(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

CB1 Cannabinoid Receptor PET Radioligand Binding Affinity

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester (CAS 904816-62-2), also known as tert-butyl (1-cyanocyclohexyl)carbamate, is a synthetic intermediate comprising a 1-aminocyclohexanecarbonitrile core N-protected with a tert-butyloxycarbonyl (Boc) group. With molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol, this compound serves as a versatile building block in medicinal chemistry, notably as a precursor for synthesizing 1,5-diarylpyrazole-3-carboxamide derivatives designed as radioligands for imaging brain CB1 receptors with positron emission tomography (PET).

Molecular Formula C12H20N2O2
Molecular Weight 224.3 g/mol
CAS No. 904816-62-2
Cat. No. B1603306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester
CAS904816-62-2
Molecular FormulaC12H20N2O2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CCCCC1)C#N
InChIInChI=1S/C12H20N2O2/c1-11(2,3)16-10(15)14-12(9-13)7-5-4-6-8-12/h4-8H2,1-3H3,(H,14,15)
InChIKeyFHEWQQKIHCOSKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester (CAS 904816-62-2) – A Protected 1-Aminocyclohexanecarbonitrile Building Block for PET Tracer Development and Medicinal Chemistry


(1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester (CAS 904816-62-2), also known as tert-butyl (1-cyanocyclohexyl)carbamate, is a synthetic intermediate comprising a 1-aminocyclohexanecarbonitrile core N-protected with a tert-butyloxycarbonyl (Boc) group . With molecular formula C12H20N2O2 and a molecular weight of 224.30 g/mol, this compound serves as a versatile building block in medicinal chemistry, notably as a precursor for synthesizing 1,5-diarylpyrazole-3-carboxamide derivatives designed as radioligands for imaging brain CB1 receptors with positron emission tomography (PET) [1]. The Boc group provides acid-labile amine protection, enabling selective deprotection under mild acidic conditions while maintaining stability during multi-step synthetic sequences .

Why Generic Substitution of (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester Is Not Recommended – A Comparator-Based Rationale


Superficially, alternative N-protected 1-aminocyclohexanecarbonitrile derivatives (e.g., N-Cbz, N-Fmoc, or N-methyl) or the structurally analogous tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate might appear interchangeable with (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester. However, critical quantitative evidence demonstrates that these substitutions compromise biological target affinity, physicochemical properties essential to CNS penetration, and synthetic orthogonality. Specifically, the 1-cyanocyclohexyl scaffold in derived CB1-targeting compounds confers a 3.9-fold higher binding affinity compared to its 4-cyanotetrahydro-2H-pyranyl counterpart [1], exhibits distinct lipophilicity (XLogP3-AA = 1.1 versus 0.9) that impacts blood–brain barrier permeability [2], and relies on the acid-labile Boc group for chemoselective deprotection, which would be impossible with alkali-stable N-methyl analogues or require incompatible hydrogenolysis conditions for N-Cbz analogues . These are not marginal differences; they represent discrete, data-backed decision points for scientific procurement.

Quantitative Head-to-Head Evidence for (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester Versus Closest Structural Analogs


CB1 Receptor Binding Affinity: 1-Cyanocyclohexyl Derivative Outperforms 4-Cyanotetrahydropyranyl Analog by 3.9-Fold

In a direct head-to-head comparison within the same 1,5-diarylpyrazole-3-carboxamide chemotype reported by Donohue et al. (2011), the derivative incorporating the 1-cyanocyclohexyl moiety (compound 9n, derived from (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester) exhibited a CB1 receptor binding affinity Ki of 15.7 nM [1]. By contrast, the isosteric 4-(4-cyanotetrahydro-2H-pyranyl) derivative (9m) showed substantially weaker CB1 affinity with a Ki of 62 nM [1]. The 3.9-fold difference in Ki values (Δ = 46.3 nM) between these two derivatives highlights the superior engagement of the cyclohexyl scaffold with the CB1 receptor hydrophobic pocket relative to the tetrahydropyranyl variant. Importantly, the 1-cyanocyclohexyl analog also displayed selectivity for CB1 over the 18 kDa translocator protein (TSPO), whereas 9m exhibited dual CB1/TSPO affinity (TSPO Ki = 29 nM), indicating a cleaner selectivity profile for the cyclohexyl-containing compound [1].

CB1 Cannabinoid Receptor PET Radioligand Binding Affinity

Calculated Lipophilicity (XLogP3-AA): Impact on CNS Permeability and Formulation Strategy

Lipophilicity is a critical determinant of CNS penetration, with optimal LogP values typically falling between 1 and 3 for blood–brain barrier passive diffusion [1]. The target compound, (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester, has a computed XLogP3-AA value of 1.1 via PubChem [2]. The closest heterocyclic analog, tert-butyl (4-cyanotetrahydro-2H-pyran-4-yl)carbamate (CAS 519031-87-9), has a calculated XLogP3-AA of 0.9 [3]. The 0.2 log-unit difference corresponds to a modestly higher predicted partitioning into lipid membranes for the cyclohexyl carbamate. While this is a cross-study computed comparison and not an experimental logP measurement, it aligns with the qualitative observation in Donohue et al. that the tetrahydropyranyl modification was explicitly designed to 'substantially reduce lipophilicity' relative to the cyclohexyl system, suggesting potential trade-offs between CNS permeability and peripheral clearance profiles that end-users must evaluate for their specific application [4].

Lipophilicity Blood-Brain Barrier CNS Drug Design

Commercially Available Purity Grades: 97%–98% Specifications Enable Procurement to Fit Synthetic Purpose

Multiple independent vendors supply (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester at specified purity tiers: Amatek Scientific offers 97% purity , while Leyan provides a 98% purity grade , and both AKSci and CymitQuimica (Biosynth) supply at ≥95% purity . In contrast, the closest N-methyl analog, tert-butyl N-(1-cyanocyclohexyl)-N-methylcarbamate (CAS 1267995-67-4), is not available through major research chemical suppliers, and the N-Cbz protected analog (CAS 1352999-51-9) has a more fragmented supplier base with limited documentation, making purity verification and batch-to-batch consistency less reliable. The availability of the target compound at 98% purity supports its use in late-stage medicinal chemistry (e.g., final coupling steps prior to biological evaluation), while the 95% grades are sufficient for early-stage library synthesis, offering procurement flexibility based on project phase without compromising on the core scaffold .

Purity Specification Procurement Quality Synthetic Intermediate

Expected Metabolic Resistance: 1-Cyanocyclohexyl Scaffold vs. N-Piperidinyl (Rimonabant) Core

Donohue et al. (2011) explicitly state that replacement of the N-piperidinyl ring in rimonabant with either a 4-(4-cyanotetrahydro-2H-pyranyl) or a 1-cyanocyclohexyl ring was expected to 'confer greater metabolic resistance' [1]. This expectation is grounded in the well-established metabolic vulnerability of piperidine rings to N-dealkylation and ring hydroxylation by cytochrome P450 enzymes, whereas the quaternary carbon at the 1-position of the cyanocyclohexyl system eliminates the possibility of α-carbon oxidation adjacent to the amine and provides steric shielding against oxidative metabolism. No head-to-head microsomal stability data (e.g., intrinsic clearance or half-life) were reported in the publication for the protected building block itself, and thus this evidence is categorized as class-level inference. However, it provides a mechanistically grounded rationale for preferring the 1-cyanocyclohexyl scaffold over the piperidinyl motif when designing metabolically resilient CNS PET tracers.

Metabolic Stability Cyano Group PET Tracer Optimization

Protecting Group Orthogonality: Quantitative Comparison of Boc vs. Cbz and Fmoc in Synthetic Efficiency

The Boc group in (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is cleaved under mild acidic conditions (e.g., TFA/CH₂Cl₂, 0–25 °C, 1–2 h), conditions compatible with a wide range of acid-stable functional groups including alkenes, alkynes, and most aromatic systems . In contrast, the analogous N-Cbz derivative (CAS 1352999-51-9) requires hydrogenolysis (H₂, Pd/C) for deprotection, a condition incompatible with substrates bearing reducible functionalities such as alkenes, nitro groups, or benzyl ethers [1]. The N-Fmoc analog, while not commercially documented for this specific scaffold, would require basic conditions (piperidine/DMF) for cleavage, which would be incompatible with base-sensitive substrates [1]. This represents a class-level inference regarding synthetic efficiency: the Boc protecting group enables orthogonal deprotection strategies in multi-step syntheses where other protecting groups (e.g., tert-butyl esters, trityl, or silyl ethers) must remain intact. Quantitatively, acidolytic Boc deprotection typically proceeds with >95% yield within 2 hours at room temperature, whereas Cbz hydrogenolysis requires specialized equipment and extended reaction times (12–24 h) [1].

Protecting Group Strategy Orthogonal Deprotection Peptide Chemistry

Evidence-Backed Application Scenarios for Procuring (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester


CB1 Receptor PET Radioligand Development Programs

Based on the direct head-to-head binding affinity evidence from Donohue et al. (2011), (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester is the preferred building block for synthesizing 1,5-diarylpyrazole-3-carboxamide PET radioligand candidates targeting the CB1 receptor. The derived compound 9n demonstrated a Ki of 15.7 nM for CB1, representing a 3.9-fold improvement over the corresponding 4-cyanotetrahydro-2H-pyranyl analog (9m, Ki = 62 nM), and critically, 9n maintained selectivity for CB1 over TSPO, whereas 9m displayed dual receptor binding [1]. For academic and industrial PET centers developing CB1 imaging agents, selecting this building block maximizes the probability of obtaining high target-to-background binding ratios essential for successful in vivo imaging.

CNS Drug Discovery Libraries Requiring Optimized Brain Penetration

With a computed XLogP3-AA of 1.1, (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester occupies a favorable lipophilicity range (LogP 1–3) associated with optimal CNS drug properties [2]. For medicinal chemistry teams designing focused libraries of CB1 or TSPO ligands, the 0.2 log-unit higher lipophilicity compared to the tetrahydropyranyl analog (XLogP3-AA = 0.9) [3] may translate to improved passive brain penetration, a critical parameter for CNS therapeutics. Procurement of this building block is warranted when the synthetic campaign requires a scaffold that balances adequate CNS permeability with acceptable solubility.

Multi-Step Synthetic Campaigns Requiring Orthogonal Boc Protection

The acid-labile Boc group in (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester enables chemoselective deprotection under standard TFA/CH₂Cl₂ conditions (0–25 °C, 1–2 h) without affecting acid-stable protecting groups such as tert-butyl esters or silyl ethers . This orthogonality is essential for complex multi-step syntheses where the 1-aminocyclohexanecarbonitrile core must be unmasked at a specific stage. The 98% purity grade (Leyan) is recommended for late-stage coupling reactions to minimize purification burden, whereas 95% grade (AKSci, CymitQuimica) is cost-effective for early-stage scaffold diversification . In contrast, the N-Cbz analog requires hydrogenolysis conditions incompatible with reducible functional groups, and the N-methyl analog cannot be deprotected, making the Boc-protected variant the superior choice for synthetic routes demanding protecting group orthogonality [4].

Metabolically Stable Scaffold Design for In Vivo Imaging Agents

The 1-cyanocyclohexyl scaffold was specifically designed to confer greater metabolic resistance compared to the N-piperidinyl motif present in rimonabant [1]. The quaternary carbon at the 1-position eliminates the major metabolic soft spot of α-carbon oxidation adjacent to the amine, while the cyano group is resistant to oxidative metabolism. For PET tracer development programs where prolonged in vivo stability is critical (e.g., longitudinal imaging studies or therapeutic dosimetry calculations), procuring this building block represents a structurally justified strategy derived from class-level design principles, even though no direct microsomal stability data have been published for the protected intermediate.

Quote Request

Request a Quote for (1-Cyano-cyclohexyl)-carbamic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.